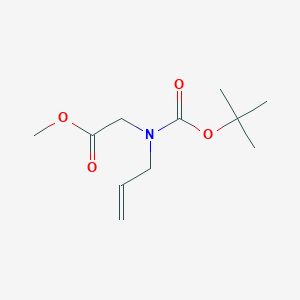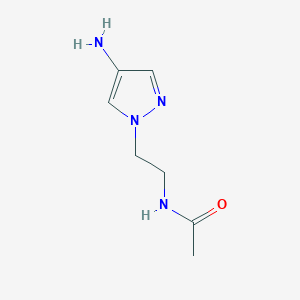
(4,5-bis(benzyloxy)pyridin-2-yl)methanol
概要
説明
(4,5-bis(benzyloxy)pyridin-2-yl)methanol is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two phenylmethoxy groups attached to the pyridine ring, along with a hydroxymethyl group at the 2-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-bis(benzyloxy)pyridin-2-yl)methanol typically involves the reaction of pyridine derivatives with phenylmethanol under specific conditions. One common method involves the use of a three-necked round-bottomed flask equipped with a magnetic stir bar and an argon atmosphere. The reaction is carried out in anhydrous toluene with the addition of chlorosulfonyl isocyanate at low temperatures, followed by the gradual addition of phenylmethanol. The reaction mixture is then warmed to room temperature and stirred for several hours to complete the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product.
化学反応の分析
Types of Reactions
(4,5-bis(benzyloxy)pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include carboxylic acid derivatives, alcohols, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(4,5-bis(benzyloxy)pyridin-2-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of (4,5-bis(benzyloxy)pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
- 4,5-Bis(benzylthio)-1,3-dithiole-2-thione
- 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene
- 4,5-Bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole
Uniqueness
(4,5-bis(benzyloxy)pyridin-2-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
特性
CAS番号 |
112334-43-7 |
|---|---|
分子式 |
C20H19NO3 |
分子量 |
321.4 g/mol |
IUPAC名 |
[4,5-bis(phenylmethoxy)pyridin-2-yl]methanol |
InChI |
InChI=1S/C20H19NO3/c22-13-18-11-19(23-14-16-7-3-1-4-8-16)20(12-21-18)24-15-17-9-5-2-6-10-17/h1-12,22H,13-15H2 |
InChIキー |
NNEDRWCGFQMNLA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C=NC(=C2)CO)OCC3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4,4,6,6-Tetramethyl-4,6-dihydrofuro[3,4-d]thiazol-2-amine](/img/structure/B8674731.png)






